molecular formula C19H21N7O B2500405 1-(6-(1H-咪唑-1-基)吡啶并[3,4-d]嘧啶-3-基)-N-(4-甲基吡啶-2-基)哌嗪-3-羧酰胺 CAS No. 1286710-03-9

1-(6-(1H-咪唑-1-基)吡啶并[3,4-d]嘧啶-3-基)-N-(4-甲基吡啶-2-基)哌嗪-3-羧酰胺

货号 B2500405
CAS 编号: 1286710-03-9
分子量: 363.425
InChI 键: AHAIVMXJJUBRIE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(4-methylpyridin-2-yl)piperidine-3-carboxamide" is a complex molecule that appears to be related to various heterocyclic compounds with potential biological activity. The structure suggests the presence of multiple rings, including imidazole, pyridazine, and pyridine, which are common in pharmacologically active molecules. The compound's design may be inspired by the need for selective activity against specific biological targets.

Synthesis Analysis

The synthesis of related heterocyclic compounds has been reported in the literature. For instance, the synthesis of 1H-pyrazole-3-carboxamide derivatives has been achieved through the reaction of acid chlorides with aminopyridines, yielding good product yields . Similarly, the design and synthesis of imidazo[1,2-a]pyridine-3-carboxamide derivatives have been described, with variations in the substituents leading to compounds with significant antimycobacterial activity . These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of the compound likely features a piperidine ring linked to a pyridazine ring substituted with an imidazole moiety, and a pyridine ring substituted with a methyl group. The presence of these heterocyclic components is known to contribute to the stability and reactivity of such molecules. For example, imidazo[1,5-a]pyridine has been used as a platform for generating stable N-heterocyclic carbenes . The specific arrangement of rings and substituents in the compound would influence its electronic properties and potential as a ligand for metal complexes.

Chemical Reactions Analysis

Compounds with similar structures have been involved in various chemical reactions. The reactivity of such molecules can be influenced by the presence of electron-donating or electron-withdrawing groups, as well as the overall electronic distribution within the molecule. For instance, the reactivity of imidazo[1,2-a]pyridine derivatives has been explored in the context of antimycobacterial activity, where the nature of the substituents and linkers played a crucial role in the biological activity . The compound may also undergo functionalization reactions that could modify its biological activity or physicochemical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its molecular structure. Heterocyclic compounds like those mentioned in the provided papers often exhibit good oral bioavailability and desirable pharmacokinetic profiles . The presence of multiple aromatic rings and a piperidine moiety could contribute to the lipophilicity of the compound, potentially affecting its absorption and distribution. The specific functional groups present in the molecule would also determine its solubility, stability, and reactivity, which are critical factors in the development of pharmacologically active agents.

科学研究应用

抗病毒剂的设计和合成

一项研究专注于设计和合成新型咪唑[1,2-a]吡啶衍生物作为潜在的抗病毒剂。该研究探索了这些化合物的立体特异性合成,旨在开发新的人类鼻病毒抑制剂,表明该化合物在抗病毒研究中的相关性 (Hamdouchi et al., 1999)

抗分枝杆菌活性

另一个应用涉及合成具有显著抗分枝杆菌活性的咪唑[1,2-a]吡啶-3-羧酰胺衍生物。这项研究突出了该化合物在对抗药物敏感和耐药分枝杆菌菌株方面的实用性,展示了其在开发新的结核病治疗方法中的潜力 (Lv et al., 2017)

减少代谢的改造

进一步的研究已经对咪唑[1,2-a]嘧啶衍生物的结构改造进行了研究,以减少由醛氧化酶介导的代谢,旨在增强这些化合物作为药物的生物利用度和有效性。这项研究提供了关于药物开发中挑战和策略的见解,特别是在改善治疗化合物的代谢稳定性方面 (Linton et al., 2011)

抗溃疡剂的探索

对合成3-取代咪唑[1,2-a]吡啶作为潜在抗溃疡剂的研究强调了另一个重要应用。这项工作侧重于合成具有潜在抗分泌和细胞保护性能的新化合物,突出了该化合物在胃肠研究中的相关性 (Starrett et al., 1989)

连续流合成

通过开发咪唑[1,2-a]杂环的连续流合成展示了合成方法的进步。这种方法不仅提高了合成这些化合物的效率,还为它们在各个研究领域的应用开辟了新途径 (Herath et al., 2010)

属性

IUPAC Name

1-(6-imidazol-1-ylpyridazin-3-yl)-N-(4-methylpyridin-2-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N7O/c1-14-6-7-21-16(11-14)22-19(27)15-3-2-9-25(12-15)17-4-5-18(24-23-17)26-10-8-20-13-26/h4-8,10-11,13,15H,2-3,9,12H2,1H3,(H,21,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHAIVMXJJUBRIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(4-methylpyridin-2-yl)piperidine-3-carboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。